molecular formula C13H14ClN3O2S2 B2757778 6-Chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-sulfonamide CAS No. 1436333-34-4

6-Chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-sulfonamide

Cat. No.: B2757778
CAS No.: 1436333-34-4
M. Wt: 343.84
InChI Key: PIIXFGUEIHLAEV-UHFFFAOYSA-N
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Description

6-Chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-sulfonamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a pyridine ring, a sulfonamide group, and a thiazole moiety, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-sulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the corresponding amine with sulfonyl chlorides under basic conditions.

    Final Assembly: The final compound is assembled by coupling the thiazole derivative with the pyridine sulfonamide through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine under reducing conditions with agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under nucleophilic aromatic substitution conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-Chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development. Research has focused on its antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The thiazole and sulfonamide moieties are common in many pharmaceuticals, and modifications of this compound could lead to new drugs with improved efficacy and safety profiles.

Industry

Industrially, this compound is used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications, including as an intermediate in the synthesis of more complex industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The thiazole ring can interact with nucleic acids and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-2-sulfonamide: Similar structure but with a different position of the sulfonamide group.

    6-Chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-4-sulfonamide: Another positional isomer.

    N-[Cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-sulfonamide: Lacks the chlorine atom on the pyridine ring.

Uniqueness

The unique combination of the chlorine atom on the pyridine ring, the cyclopropyl group, and the thiazole moiety gives 6-Chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-sulfonamide distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and biological activity.

Properties

IUPAC Name

6-chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S2/c1-8-7-20-13(16-8)12(9-2-3-9)17-21(18,19)10-4-5-11(14)15-6-10/h4-7,9,12,17H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIXFGUEIHLAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C2CC2)NS(=O)(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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